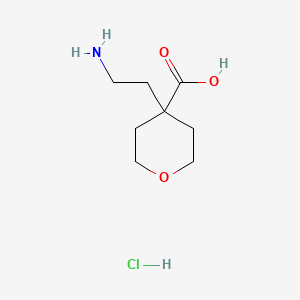![molecular formula C14H26BrNO2 B13484230 tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate](/img/structure/B13484230.png)
tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C14H26BrNO2. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a bromopropyl group, and a cyclopentylmethyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of solvents such as chloroform, ethyl acetate, and methanol, and the reaction is typically conducted at temperatures ranging from 2-8°C .
Análisis De Reacciones Químicas
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation and reduction products.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions with aryl halides, leading to the formation of N-Boc-protected anilines.
Aplicaciones Científicas De Investigación
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate involves its ability to act as an alkylating agent. The bromopropyl group can react with nucleophiles, leading to the formation of covalent bonds with various molecular targets. This reactivity makes it useful in the synthesis of various compounds and in the modification of polymers .
Comparación Con Compuestos Similares
Tert-butyl N-{[1-(3-bromopropyl)cyclopentyl]methyl}carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-bromopropyl)carbamate: This compound has a similar structure but lacks the cyclopentylmethyl group.
tert-Butyl (3-iodopropyl)carbamate: This compound has an iodine atom instead of a bromine atom in the propyl group.
tert-Butyl 3-azidopropylcarbamate: This compound has an azido group instead of a bromine atom in the propyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C14H26BrNO2 |
|---|---|
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
tert-butyl N-[[1-(3-bromopropyl)cyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H26BrNO2/c1-13(2,3)18-12(17)16-11-14(9-6-10-15)7-4-5-8-14/h4-11H2,1-3H3,(H,16,17) |
Clave InChI |
MUASSYXCKJODEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCCC1)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


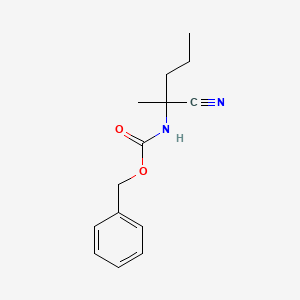
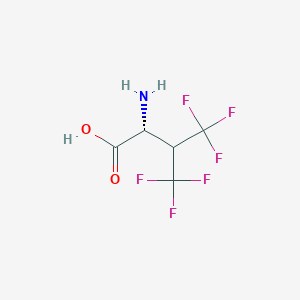
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B13484170.png)
![Ethyl 3-cycloheptyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484171.png)
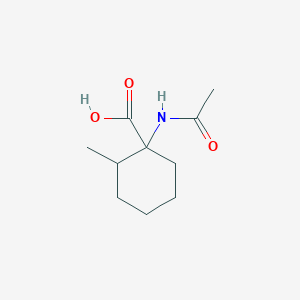
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13484177.png)
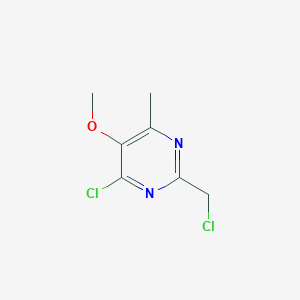
![(3aR,9bR)-2-(1-benzofuran-5-sulfonyl)-5-methyl-1H,2H,3H,3aH,4H,5H,9bH-pyrrolo[3,4-c]1,6-naphthyridin-4-one](/img/structure/B13484189.png)
![[5-(aminomethyl)furan-2-yl]boronic acid](/img/structure/B13484192.png)
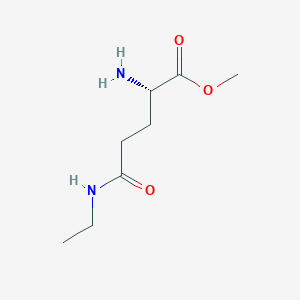
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
